1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1266689-11-5
VCID: VC6665424
InChI: InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
SMILES: C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl
Molecular Formula: C13H21Cl2FN2
Molecular Weight: 295.22

1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride

CAS No.: 1266689-11-5

Cat. No.: VC6665424

Molecular Formula: C13H21Cl2FN2

Molecular Weight: 295.22

* For research use only. Not for human or veterinary use.

1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride - 1266689-11-5

Specification

CAS No. 1266689-11-5
Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22
IUPAC Name 1-[3-(3-fluorophenyl)propyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
Standard InChI Key ZPBGEBJGXGCMQO-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The IUPAC name of the compound is 1-[3-(3-fluorophenyl)propyl]piperazine dihydrochloride, reflecting its core piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-(3-fluorophenyl)propyl chain (-CH₂CH₂CH₂-C₆H₄F-3) . The dihydrochloride salt form introduces two chloride counterions, likely protonating the piperazine nitrogens to form a stable crystalline solid . Key structural features include:

  • Fluorophenyl moiety: A meta-fluorine substituent on the aromatic ring, which may influence electronic distribution and receptor binding.

  • Propyl linker: A three-carbon alkyl chain connecting the piperazine and fluorophenyl groups, providing conformational flexibility.

  • Piperazine core: A six-membered diamine ring capable of hydrogen bonding and ionic interactions.

The compound’s SMILES notation (C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl) and InChIKey (ZPBGEBJGXGCMQO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁Cl₂FN₂
Molecular Weight (g/mol)295.22
Hydrogen Bond Donors3 (piperazine NH⁺, HCl)
Hydrogen Bond Acceptors3 (piperazine N, F, Cl⁻)
Rotatable Bonds4 (propyl chain, piperazine)
Exact Mass294.1066 Da

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound is absent from available sources, computational predictions based on its structure suggest characteristic absorption bands for the aromatic C-F stretch (~1,100 cm⁻¹) and N-H vibrations (~3,300 cm⁻¹) in infrared spectroscopy . The presence of two chloride ions would likely produce a distinct mass spectral fragmentation pattern, with peaks corresponding to the loss of HCl (36.46 Da) and the fluorophenylpropyl moiety . Molecular dynamics simulations of analogous piperazines indicate that the propyl linker adopts a gauche conformation in aqueous environments, potentially influencing membrane permeability .

Synthetic Routes and Analytical Challenges

Hypothesized Synthesis Pathways

Although no explicit synthetic protocol for 1-[3-(3-fluorophenyl)propyl]piperazine dihydrochloride is disclosed in the literature, its structure suggests feasible routes based on established piperazine alkylation methods:

Route 1: Nucleophilic Alkylation of Piperazine

  • Precursor Preparation: 3-(3-Fluorophenyl)propan-1-ol could be converted to the corresponding alkyl bromide via HBr treatment.

  • Alkylation: Reacting the alkyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .

Route 2: Reductive Amination

  • Ketone Intermediate: Condense 3-fluorophenylacetone with piperazine via Schiff base formation.

  • Reduction: Catalytic hydrogenation of the imine bond using H₂/Pd-C.

  • Acidification: Salt formation with HCl gas in ethanol .

Challenges in synthesis likely include regioselectivity (avoiding N,N'-dialkylation) and purification of the hygroscopic hydrochloride salt. Patent US5342839A describes analogous piperazine syntheses requiring chromatographic purification and recrystallization from ethanol/ether mixtures .

Analytical Characterization

Quality control would necessitate:

  • HPLC: Reverse-phase C18 column with UV detection at 254 nm to assess purity.

  • Elemental Analysis: Confirming C, H, N, Cl, and F percentages within 0.4% of theoretical values.

  • X-ray Crystallography: Resolving salt form and hydrogen bonding networks (absent in current data).

CompoundCalcium Antagonism (Ki, nM)ED₅₀ Cerebral Hypoxia (mg/kg)
Flunarizine (Reference)1512
Example 27 from US5342839A 87
1-[3-(3-Fluorophenyl)propyl]piperazine*Not TestedNot Tested

*Hypothetical activity based on structural similarity.

Mechanistic Hypotheses

The compound’s potential mechanisms may include:

  • Voltage-Gated Calcium Channel Blockade: Piperazine derivatives inhibit L-type Ca²⁺ channels, reducing neuronal excitotoxicity during ischemia .

  • σ-Receptor Modulation: Fluorinated arylpiperazines often exhibit affinity for σ-1 receptors, implicated in neuroplasticity and cytoprotection.

  • Redox Modulation: The fluorine atom’s electronegativity could stabilize free radical intermediates, mitigating oxidative stress.

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